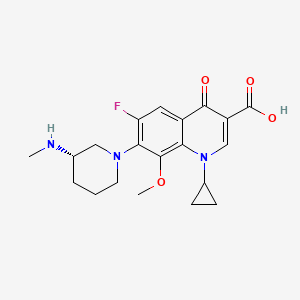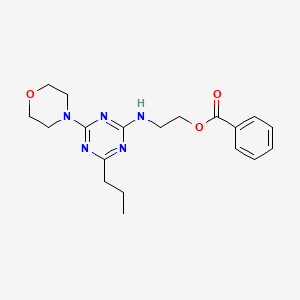
2-(Methylamino)-1-butanol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-butanol, ®- is a chiral amine alcohol compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-butanol, ®- can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)-1-butanol, ®- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-butanol, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an organic solvent.
Major Products Formed
Oxidation: 2-Butanone or 2-butanal.
Reduction: 2-(Methylamino)butane.
Substitution: 2-(Methylamino)-1-chlorobutane or 2-(Methylamino)-1-bromobutane.
科学的研究の応用
2-(Methylamino)-1-butanol, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of materials with specific properties, such as polymers and surfactants.
作用機序
The mechanism of action of 2-(Methylamino)-1-butanol, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-1-propanol
- 2-(Methylamino)-1-phenylpropanol
- 2-(Methylamino)-1-pentanol
Uniqueness
2-(Methylamino)-1-butanol, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its stereoisomers. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
特性
CAS番号 |
40916-72-1 |
|---|---|
分子式 |
C5H13NO |
分子量 |
103.16 g/mol |
IUPAC名 |
(2R)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
HSHIHFMFJLIQDN-RXMQYKEDSA-N |
異性体SMILES |
CC[C@H](CO)NC |
正規SMILES |
CCC(CO)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




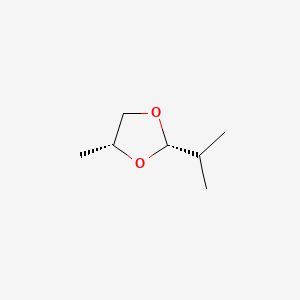

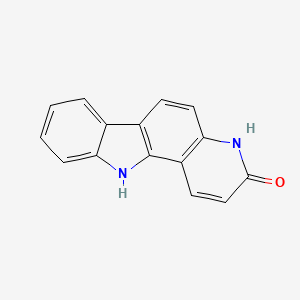
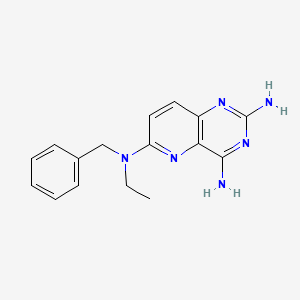
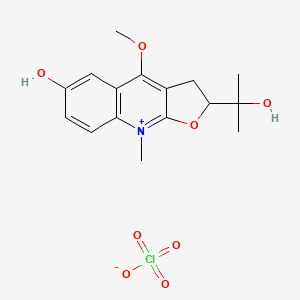
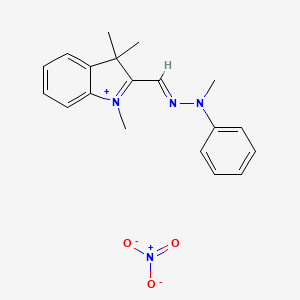
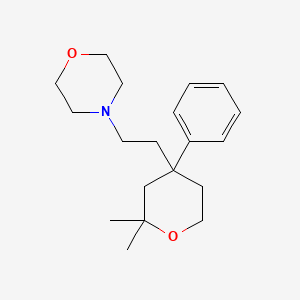
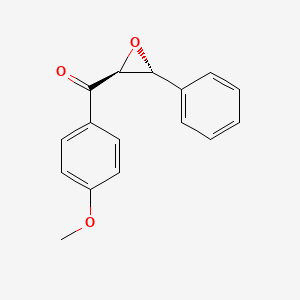
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
